molecular formula C14H16FN3O2 B6435449 N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide CAS No. 2549025-29-6

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide

Cat. No.: B6435449
CAS No.: 2549025-29-6
M. Wt: 277.29 g/mol
InChI Key: SACFCCOQGVXGKZ-UHFFFAOYSA-N
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Description

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluoro group and the azetidine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable fluorinated carboxylic acid derivative under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced by reacting the benzoxazole derivative with an azetidine precursor, such as azetidine-3-carboxylic acid, under basic conditions.

    Methylation and Acetylation: The final step involves the methylation of the azetidine nitrogen and the acetylation of the resulting amine to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro group in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions.

Scientific Research Applications

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The fluoro group and the azetidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylacetamide can be compared with other benzoxazole derivatives, such as:

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar benzoxazole core but differs in the substituents attached to the ring.

    N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Another derivative with different substituents that may exhibit distinct biological activities.

Properties

IUPAC Name

N-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-9(19)17(2)6-10-7-18(8-10)14-16-12-4-3-11(15)5-13(12)20-14/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACFCCOQGVXGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CN(C1)C2=NC3=C(O2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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